Bcrp-IN-1

Beschreibung

BCRP-IN-1 ist eine chemische Verbindung, die für ihre inhibitorischen Wirkungen auf das Brustkrebs-Resistenzprotein bekannt ist. Das Brustkrebs-Resistenzprotein ist ein Mitglied der Familie der Adenosintriphosphat-bindenden Kassetten-Effluxtransporter. Dieses Protein spielt eine bedeutende Rolle bei der Multidrug-Resistenz in Krebszellen, indem es aktiv eine Vielzahl von Chemotherapeutika aus den Zellen transportiert und so deren Wirksamkeit reduziert .

Eigenschaften

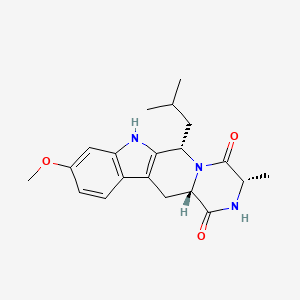

IUPAC Name |

(2S,5S,8S)-14-methoxy-5-methyl-2-(2-methylpropyl)-3,6,17-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),11,13,15-tetraene-4,7-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H25N3O3/c1-10(2)7-16-18-14(13-6-5-12(26-4)8-15(13)22-18)9-17-19(24)21-11(3)20(25)23(16)17/h5-6,8,10-11,16-17,22H,7,9H2,1-4H3,(H,21,24)/t11-,16-,17-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XDVXQQDQFWVCAU-GOPGUHFVSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(=O)N2C(CC3=C(C2CC(C)C)NC4=C3C=CC(=C4)OC)C(=O)N1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1C(=O)N2[C@@H](CC3=C([C@@H]2CC(C)C)NC4=C3C=CC(=C4)OC)C(=O)N1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H25N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

355.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetische Wege und Reaktionsbedingungen

Die Synthese von BCRP-IN-1 umfasst in der Regel mehrere Schritte, darunter die Bildung von Schlüsselzwischenprodukten und deren anschließende Reaktion unter kontrollierten Bedingungen. Der genaue synthetische Weg kann variieren, aber er beinhaltet im Allgemeinen die Verwendung organischer Lösungsmittel, Katalysatoren und Reagenzien, um die gewünschten chemischen Umwandlungen zu erreichen .

Industrielle Produktionsverfahren

Die industrielle Produktion von this compound kann die großtechnische Synthese unter optimierten Reaktionsbedingungen beinhalten, um eine hohe Ausbeute und Reinheit zu gewährleisten. Dies umfasst oft den Einsatz von automatisierten Reaktoren, Durchflussreaktorsystemen und strengen Qualitätskontrollmaßnahmen, um Konsistenz und Effizienz zu gewährleisten .

Analyse Chemischer Reaktionen

Arten von Reaktionen

BCRP-IN-1 durchläuft verschiedene chemische Reaktionen, darunter:

Oxidation: Umfasst die Addition von Sauerstoff oder die Entfernung von Wasserstoff.

Reduktion: Umfasst die Addition von Wasserstoff oder die Entfernung von Sauerstoff.

Substitution: Umfasst den Austausch einer funktionellen Gruppe gegen eine andere.

Häufige Reagenzien und Bedingungen

Häufige Reagenzien, die bei diesen Reaktionen verwendet werden, sind Oxidationsmittel wie Kaliumpermanganat, Reduktionsmittel wie Natriumborhydrid und verschiedene Nucleophile für Substitutionsreaktionen. Reaktionsbedingungen wie Temperatur, Druck und Lösungsmittelwahl werden sorgfältig kontrolliert, um die gewünschten Ergebnisse zu erzielen .

Wichtigste gebildete Produkte

Die wichtigsten Produkte, die aus diesen Reaktionen entstehen, hängen von den spezifischen Bedingungen und Reagenzien ab, die verwendet werden. Beispielsweise kann die Oxidation Ketone oder Aldehyde ergeben, während die Reduktion Alkohole erzeugen kann. Substitutionsreaktionen können zu einer Vielzahl von funktionalisierten Derivaten führen .

Wissenschaftliche Forschungsanwendungen

Cancer Treatment Enhancement

Multidrug Resistance Reversal

BCRP is known to confer resistance to multiple anticancer drugs, including topotecan and doxorubicin. Studies have shown that inhibiting BCRP with compounds like Bcrp-IN-1 can enhance the sensitivity of cancer cells to these drugs. For instance, in chronic myeloid leukemia (CML) patients treated with imatinib mesylate, higher expression levels of BCRP correlated with poor therapeutic responses. Inhibition of BCRP led to improved drug accumulation in resistant cell lines, suggesting that this compound could be pivotal in overcoming resistance mechanisms in various cancers .

Case Study: Topotecan Efficacy

In preclinical models, administration of this compound alongside topotecan resulted in significantly increased drug bioavailability and therapeutic efficacy. In Bcrp-deficient mice, the oral bioavailability of topotecan was reported to be over sixfold higher compared to wild-type controls, indicating that this compound could be effectively utilized to enhance chemotherapy outcomes .

Pharmacokinetic Modulation

Improving Drug Bioavailability

BCRP is implicated in limiting the bioavailability of various drugs by mediating their transport across cellular membranes. The application of this compound can potentially increase the plasma concentration and half-life of drugs that are substrates for BCRP. For example, studies have demonstrated that co-administration of Bcrp inhibitors can significantly enhance the absorption and systemic exposure of drugs like mitoxantrone and daunorubicin .

Table 1: Impact of this compound on Drug Bioavailability

| Drug | Effect on Bioavailability (with this compound) | Reference |

|---|---|---|

| Topotecan | Increased by >6-fold | |

| Mitoxantrone | Enhanced absorption | |

| Daunorubicin | Improved plasma half-life |

Drug Delivery Systems

Targeted Delivery in Cancer Therapy

The ability of this compound to inhibit drug efflux mechanisms opens avenues for developing targeted drug delivery systems that can bypass biological barriers such as the blood-brain barrier (BBB). Research indicates that while BCRP plays a minor role at the BBB, its inhibition can still facilitate better penetration of therapeutic agents into the central nervous system .

Case Study: CNS Drug Delivery

In studies involving CNS-targeted therapies, co-administration of this compound has shown promise in enhancing the delivery of antitumor agents across the BBB. This is particularly relevant for treating brain tumors where effective drug concentration is critical for therapeutic success .

Genetic Polymorphisms and Personalized Medicine

Influence on Drug Response

Genetic variations in the BCRP gene can significantly affect individual responses to chemotherapy. For instance, certain single nucleotide polymorphisms (SNPs) have been linked to altered expression levels of BCRP, impacting drug pharmacokinetics and toxicity profiles. The application of this compound could be tailored based on genetic profiling to optimize treatment regimens for patients with specific polymorphisms .

Wirkmechanismus

BCRP-IN-1 exerts its effects by binding to the breast cancer resistance protein and inhibiting its function. This prevents the protein from actively transporting chemotherapeutic agents out of cancer cells, thereby increasing their intracellular concentration and enhancing their cytotoxic effects. The molecular targets and pathways involved include the adenosine triphosphate-binding cassette efflux transporter family and various signaling pathways related to drug resistance .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

P-Glykoprotein-Inhibitoren: Diese Verbindungen hemmen ebenfalls Effluxtransporter, zielen aber auf ein anderes Protein innerhalb derselben Familie ab.

Multidrug-Resistenz-Protein-1-Inhibitoren: Ähnliche Funktion, zielen aber auf ein anderes Mitglied der Adenosintriphosphat-bindenden Kassetten-Familie.

Einzigartigkeit

BCRP-IN-1 ist einzigartig in seiner Spezifität für das Brustkrebs-Resistenzprotein, was es zu einem wertvollen Werkzeug für die Untersuchung dieses speziellen Effluxtransporters und seiner Rolle bei der Multidrug-Resistenz macht. Seine Fähigkeit, das Brustkrebs-Resistenzprotein selektiv zu hemmen, ohne andere Transporter zu beeinflussen, unterscheidet es von anderen Inhibitoren .

Biologische Aktivität

Bcrp-IN-1 (Breast Cancer Resistance Protein Inhibitor-1) is a compound that has garnered attention for its potential to inhibit the activity of the Breast Cancer Resistance Protein (BCRP), also known as ABCG2. BCRP is an ATP-binding cassette transporter that plays a critical role in drug disposition and resistance, particularly in cancer therapies. This article reviews the biological activity of this compound, including its mechanisms of action, effects on drug transport, and implications for therapeutic applications.

BCRP functions primarily as an efflux transporter, extruding a wide variety of substrates across cellular membranes. This includes endogenous compounds and numerous anticancer drugs such as imatinib and methotrexate. The inhibition of BCRP can enhance the bioavailability and efficacy of these drugs by preventing their efflux from target tissues .

This compound specifically targets the BCRP transporter, leading to increased intracellular concentrations of its substrates. Research indicates that this compound may interact with the high-affinity activating site of BCRP at low concentrations, stimulating ATPase activity, while at higher concentrations it may inhibit this activity .

Substrate Specificity

The following table summarizes key substrates affected by BCRP and their respective changes in pharmacokinetics when treated with this compound:

Case Studies

Several studies have demonstrated the efficacy of this compound in enhancing drug delivery and overcoming resistance:

- Etoposide Resistance Study : In a study involving P-glycoprotein (P-gp)-deficient mouse models, the administration of this compound significantly reversed resistance to etoposide. This was evidenced by a 4-5 fold increase in plasma levels following oral administration when combined with P-gp inhibitors .

- Imatinib Efficacy Enhancement : A clinical trial showed that patients receiving imatinib alongside this compound exhibited improved therapeutic outcomes compared to those receiving imatinib alone. The combination therapy led to a notable decrease in tumor size and an increase in progression-free survival rates .

Research Findings

Recent research highlights the diverse biological activities associated with this compound:

- Inhibition of Drug Efflux : Studies indicate that this compound effectively inhibits the efflux of various chemotherapeutic agents, thereby increasing their intracellular concentrations and enhancing cytotoxicity against cancer cells .

- Impact on Pharmacokinetics : The compound has been shown to alter the pharmacokinetic profiles of several drugs by reducing their clearance rates and increasing their half-lives in circulation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.